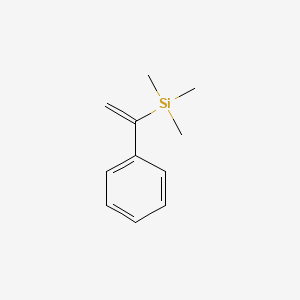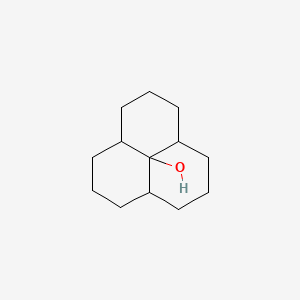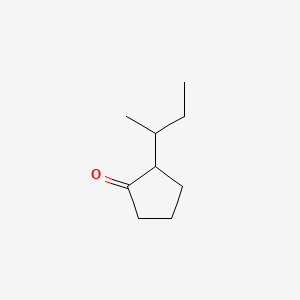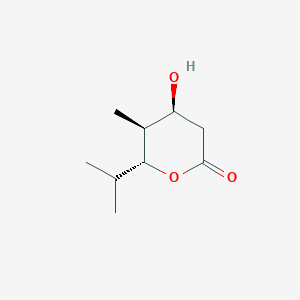
4,4'-Dimethyl-2,2'-bipyridine ferrous perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Dimethyl-2,2’-bipyridine ferrous perchlorate is a coordination compound that consists of 4,4’-dimethyl-2,2’-bipyridine as a ligand and ferrous perchlorate as the metal salt. This compound is known for its applications in various fields, including chemistry and materials science, due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-dimethyl-2,2’-bipyridine ferrous perchlorate typically involves the coordination of 4,4’-dimethyl-2,2’-bipyridine with ferrous ions in the presence of perchlorate anions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the ferrous ions. The general procedure involves dissolving 4,4’-dimethyl-2,2’-bipyridine in a suitable solvent, such as ethanol or acetonitrile, and then adding ferrous perchlorate to the solution. The mixture is stirred under nitrogen or argon atmosphere until the reaction is complete, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the best results.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Dimethyl-2,2’-bipyridine ferrous perchlorate undergoes various types of chemical reactions, including:
Oxidation: The ferrous ion can be oxidized to ferric ion under certain conditions.
Reduction: The compound can participate in redox reactions where the ferrous ion is reduced.
Substitution: Ligand substitution reactions can occur where the 4,4’-dimethyl-2,2’-bipyridine ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using other ligands like bipyridine or phenanthroline under controlled conditions.
Major Products:
Oxidation: Ferric perchlorate complexes.
Reduction: Reduced ferrous complexes.
Substitution: New coordination compounds with different ligands.
Applications De Recherche Scientifique
4,4’-Dimethyl-2,2’-bipyridine ferrous perchlorate has several applications in scientific research:
Biology: Investigated for its potential role in biological systems, particularly in redox biology.
Medicine: Explored for its potential therapeutic applications due to its redox properties.
Industry: Utilized in the synthesis of advanced materials and as a component in electrochemical devices.
Mécanisme D'action
The mechanism of action of 4,4’-dimethyl-2,2’-bipyridine ferrous perchlorate involves its ability to participate in redox reactions. The ferrous ion can undergo oxidation and reduction, making it a versatile compound in various chemical processes. The 4,4’-dimethyl-2,2’-bipyridine ligand stabilizes the ferrous ion and facilitates its interaction with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar properties but without the methyl groups.
4,4’-Dimethyl-2,2’-bipyridine: The ligand itself without the ferrous perchlorate component.
Phenanthroline: Another bidentate ligand with similar coordination properties.
Uniqueness: 4,4’-Dimethyl-2,2’-bipyridine ferrous perchlorate is unique due to the presence of methyl groups on the bipyridine ligand, which can influence the electronic properties and reactivity of the compound. This makes it distinct from other bipyridine-based complexes and provides specific advantages in certain applications .
Propriétés
Formule moléculaire |
C12H12Cl2FeN2O8 |
|---|---|
Poids moléculaire |
438.98 g/mol |
Nom IUPAC |
iron(2+);4-methyl-2-(4-methylpyridin-2-yl)pyridine;diperchlorate |
InChI |
InChI=1S/C12H12N2.2ClHO4.Fe/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;2*2-1(3,4)5;/h3-8H,1-2H3;2*(H,2,3,4,5);/q;;;+2/p-2 |
Clé InChI |
NXVAJVIWOKSMGD-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



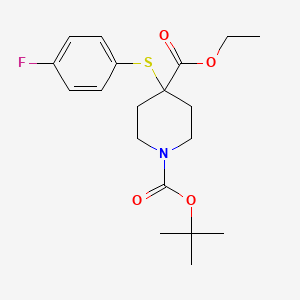
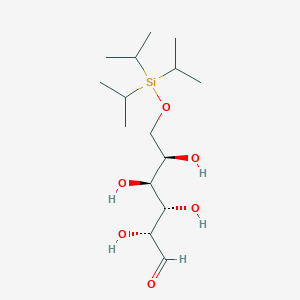
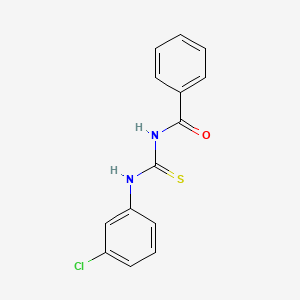
![2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile](/img/structure/B13813594.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13813600.png)
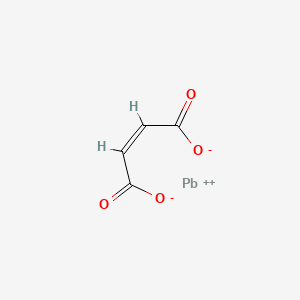
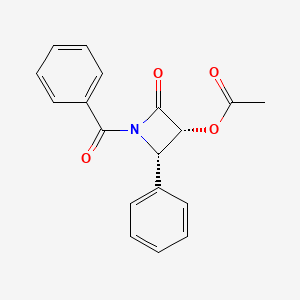
![1-(2,4-Dinitrophenyl)-2-[4-methyl-3-(propan-2-yl)pent-4-en-2-ylidene]hydrazine](/img/structure/B13813617.png)
